molecular formula C16H18ClI B3246435 (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride CAS No. 178233-70-0

(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride

Cat. No.: B3246435
CAS No.: 178233-70-0
M. Wt: 372.67 g/mol
InChI Key: SBNUZKZHHCNPCN-UHFFFAOYSA-M
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Description

(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride is an organoiodine compound with the molecular formula C16H18ClI. It is known for its unique structure, which includes a positively charged iodine atom bonded to two aromatic rings. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride typically involves the reaction of iodobenzene derivatives with appropriate aromatic compounds under specific conditions. One common method is the reaction of 4-methylphenyl iodide with 4-(propan-2-yl)phenyl iodide in the presence of a suitable oxidizing agent and a chloride source. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodonium salts with different substituents.

    Reduction: Reduction reactions can convert the iodonium ion to a neutral iodine compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiolates, amines, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different iodonium salts, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein labeling.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride involves the interaction of the positively charged iodine atom with nucleophiles. The iodonium ion acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)iodonium chloride: Similar structure but lacks the 4-(propan-2-yl)phenyl group.

    (4-Propan-2-ylphenyl)iodonium chloride: Similar structure but lacks the 4-methylphenyl group.

    Diphenyliodonium chloride: Contains two phenyl groups instead of substituted aromatic rings.

Uniqueness

(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride is unique due to the presence of both 4-methylphenyl and 4-(propan-2-yl)phenyl groups, which confer specific reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications.

Properties

IUPAC Name

(4-methylphenyl)-(4-propan-2-ylphenyl)iodanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18I.ClH/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15;/h4-12H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNUZKZHHCNPCN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60775702
Record name (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60775702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178233-70-0
Record name (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60775702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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